molecular formula C12H17NO4 B1610925 Benzyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate CAS No. 71811-27-3

Benzyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate

Cat. No.: B1610925
CAS No.: 71811-27-3
M. Wt: 239.27 g/mol
InChI Key: KHJJQBXHWBLXPU-KOLCDFICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate is a useful research compound. Its molecular formula is C12H17NO4 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

The biochemical properties of “z-Threoninol” are largely defined by its interactions with enzymes, proteins, and other biomolecules. For instance, it has been used to introduce a thiol group at any predetermined position of an oligonucleotide . This suggests that “z-Threoninol” can interact with various enzymes and proteins involved in the synthesis and modification of oligonucleotides .

Cellular Effects

It has been shown that oligonucleotides carrying tert-butylsulfanyl (t-BuS) protected thiol groups prepared using a building block derived from “z-Threoninol” can be used for the preparation of oligonucleotide conjugates and for the functionalization of gold nanoparticles . This suggests that “z-Threoninol” may influence cellular function by affecting the properties and behaviors of oligonucleotides within cells.

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of “z-Threoninol” in animal models

Metabolic Pathways

Threonine, a related compound, is metabolized in several ways in many animals, including conversion to pyruvate via threonine dehydrogenase

Transport and Distribution

Given its role in the synthesis of oligonucleotides carrying thiol groups, it is possible that “z-Threoninol” may be transported and distributed in a manner similar to these oligonucleotides .

Subcellular Localization

Given its role in the synthesis of oligonucleotides carrying thiol groups, it is plausible that “z-Threoninol” may be localized in the same subcellular compartments as these oligonucleotides .

Properties

CAS No.

71811-27-3

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

benzyl N-[(2S,3R)-1,3-dihydroxybutan-2-yl]carbamate

InChI

InChI=1S/C12H17NO4/c1-9(15)11(7-14)13-12(16)17-8-10-5-3-2-4-6-10/h2-6,9,11,14-15H,7-8H2,1H3,(H,13,16)/t9-,11+/m1/s1

InChI Key

KHJJQBXHWBLXPU-KOLCDFICSA-N

Isomeric SMILES

C[C@H]([C@H](CO)NC(=O)OCC1=CC=CC=C1)O

SMILES

CC(C(CO)NC(=O)OCC1=CC=CC=C1)O

Canonical SMILES

CC(C(CO)NC(=O)OCC1=CC=CC=C1)O

sequence

T

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate
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Benzyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate
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